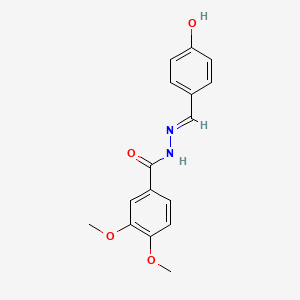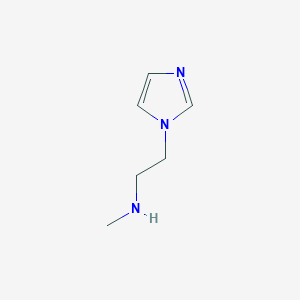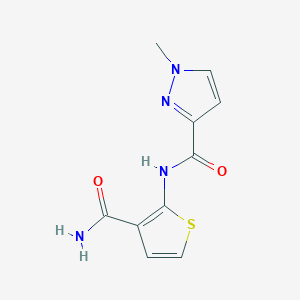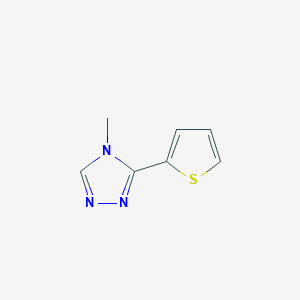
(E)-N'-(4-羟基苄叉基)-3,4-二甲氧基苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
科学研究应用
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of organic materials with specific electronic properties.
作用机制
Target of Action
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme that plays a crucial role in the regulation of the melanin pigment biosynthetic pathway . Melanin pigments are abundantly distributed in mammalian skin, hair, eyes, and the nervous system .
Mode of Action
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide interacts with tyrosinase by inhibiting its enzymatic activity . It has been found to inhibit the enzymatic activity of tyrosinase more potently than kojic acid, a representative tyrosinase inhibitor . Furthermore, it shows competitive inhibitory action at the catalytic site of tyrosinase and has greater binding affinity at this site than kojic acid .
Biochemical Pathways
The compound affects the melanin pigment biosynthetic pathway by inhibiting the activity of tyrosinase . Tyrosinase is an enzyme that catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin . By inhibiting tyrosinase, (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can effectively reduce melanin synthesis .
Pharmacokinetics
Its ability to inhibit tyrosinase suggests that it may have good bioavailability in cells where this enzyme is present .
Result of Action
The primary result of the action of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is the inhibition of melanin synthesis. By inhibiting tyrosinase activity, it reduces the production of melanin, leading to a potential decrease in hyperpigmentation conditions such as chloasma, freckles, and senile lentigo .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the C=N bond can yield the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
相似化合物的比较
Similar Compounds
- (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can be compared with other hydrazones such as:
- (E)-N’-(4-hydroxybenzylidene)benzohydrazide
- (E)-N’-(4-hydroxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
- The presence of both hydroxyl and methoxy groups in (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other hydrazones that may lack these functional groups.
属性
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-8-5-12(9-15(14)22-2)16(20)18-17-10-11-3-6-13(19)7-4-11/h3-10,19H,1-2H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMDZXFWFSCFSH-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2548865.png)
![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)

![5-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2548869.png)



![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)


![2-[3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)
![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)
